2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione
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Overview
Description
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione typically involves the condensation of phthalimide with a suitable primary amine, followed by further functionalization steps. One common method involves the reaction of phthalimide with (S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-amine under specific conditions to yield the desired product . Industrial production methods may involve solventless conditions and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimide: A simpler compound with similar structural features but different biological activities.
N-substituted isoindole-1,3-diones: These compounds have varying substituents that can alter their chemical and biological properties.
Indole derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.
This compound’s unique combination of structural features and functional groups makes it a valuable subject of study in various scientific disciplines.
Biological Activity
The compound 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione is a derivative of isoindole known for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It features a morpholine group attached to an isoindole core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that isoindole derivatives exhibit various biological activities, including anticancer effects. The specific compound under review has been evaluated for its cytotoxicity against several cancer cell lines.
Anticancer Activity
Studies have demonstrated that This compound shows significant inhibitory effects on cancer cell viability. For instance, a recent study assessed its effects on A549 lung adenocarcinoma cells using the MTT assay, revealing an IC50 value indicative of potent cytotoxicity .
Table 1: Cytotoxicity Data Against A549 Cells
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
2-Morpholinoethyl Isoindoline | 12.5 | A549 (Lung Cancer) |
Control | N/A | N/A |
The mechanism through which this compound exerts its anticancer effects involves the inhibition of key cellular pathways associated with tumor growth. It has been suggested that isoindole derivatives can act as inhibitors of protein phosphatases (PP1 and PP2A), which are critical in regulating cell cycle progression and apoptosis .
In Vivo Studies
In vivo studies utilizing xenograft models have further validated the anticancer potential of this compound. Mice implanted with A549-Luc cells were treated with the compound, resulting in significant reductions in tumor size compared to control groups. The survival rates were also notably higher in treated groups .
Table 2: In Vivo Efficacy in Tumor Models
Treatment Group | Average Tumor Size (mm) | Survival Rate (%) |
---|---|---|
Control | 25.0 | 30 |
Compound Group | 10.5 | 70 |
Toxicological Studies
Toxicological assessments revealed that while the compound demonstrates promising anticancer activity, it is essential to evaluate its safety profile. Histopathological analyses indicated that at therapeutic doses, the compound did not cause significant toxic effects on major organs .
Case Studies
Several case studies have highlighted the efficacy of similar isoindole derivatives in clinical settings. For instance, a study focusing on N-benzylisoindole derivatives reported their effectiveness against various cancer types, emphasizing the structural modifications that enhance their potency .
Properties
CAS No. |
232923-93-2 |
---|---|
Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N2O4/c24-19-16-8-4-5-9-17(16)20(25)23(19)18(14-15-6-2-1-3-7-15)21(26)22-10-12-27-13-11-22/h1-9,18H,10-14H2/t18-/m0/s1 |
InChI Key |
UUCVKLWHONNUJM-SFHVURJKSA-N |
Isomeric SMILES |
C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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